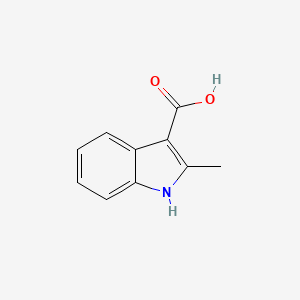

2-Methyl-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFYJMNOBRLYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390226 | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63176-44-3 | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis mechanisms for 2-Methyl-1H-indole-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and drug development. This document details the prevalent synthetic routes, including the Japp-Klingemann reaction and the Fischer indole synthesis, presenting detailed reaction mechanisms, experimental protocols, and quantitative data.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. Specifically, this compound and its derivatives have garnered considerable attention due to their diverse pharmacological activities. Efficient and scalable synthesis of this core structure is paramount for further drug discovery and development efforts. This guide focuses on a well-established and reliable two-step synthesis followed by a final hydrolysis step.

Overview of the Synthetic Pathway

The primary synthetic route to this compound involves a three-stage process:

-

Japp-Klingemann Reaction: Synthesis of the key intermediate, the phenylhydrazone of a pyruvate ester, from a β-ketoester and a diazonium salt.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the phenylhydrazone intermediate to form the indole ring, yielding an ester of this compound.[1][2][3][4][5][6][7]

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

This pathway is highly versatile and allows for the preparation of various substituted indole derivatives by modifying the starting materials.

Japp-Klingemann Reaction: Synthesis of the Phenylhydrazone Intermediate

The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[8] In the context of synthesizing this compound, ethyl 2-methylacetoacetate is reacted with benzenediazonium chloride to produce the phenylhydrazone of ethyl pyruvate.[9][10][11]

Reaction Mechanism

The mechanism of the Japp-Klingemann reaction involves several key steps:

-

Deprotonation: The β-keto-ester is deprotonated at the α-carbon to form an enolate.

-

Azo Coupling: The enolate acts as a nucleophile and attacks the diazonium salt to form an azo compound.

-

Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable hydrazone.

Experimental Protocol

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-methylacetoacetate

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Preparation of Benzenediazonium Chloride: A solution of aniline in hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C.

-

Japp-Klingemann Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added. The mixture is cooled in an ice bath. The freshly prepared benzenediazonium chloride solution is then added slowly to the stirred solution of the β-keto-ester.

-

Work-up: The reaction mixture is stirred for a period, after which the formed solid product (the phenylhydrazone of ethyl pyruvate) is collected by filtration, washed with water, and dried.

Quantitative Data

| Reactant/Product | Molar Ratio | Typical Yield |

| Aniline | 1.0 | - |

| Sodium Nitrite | 1.0 | - |

| Ethyl 2-methylacetoacetate | 1.0 | 70-85% |

| Phenylhydrazone of Ethyl Pyruvate | - |

Fischer Indole Synthesis: Formation of the Indole Ring

The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus from a phenylhydrazone and an acid catalyst.[1][2][3][4][5][6][7] In this synthesis, the phenylhydrazone of ethyl pyruvate is cyclized to form ethyl 2-methyl-1H-indole-3-carboxylate.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is complex and involves several key transformations:

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[1][2][4]

-

Rearomatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.

-

Elimination: The cyclic intermediate eliminates a molecule of ammonia to form the stable aromatic indole ring.[1][2][4]

Experimental Protocol

Materials:

-

Phenylhydrazone of ethyl pyruvate

-

Glacial acetic acid (or other acid catalysts like sulfuric acid, polyphosphoric acid)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: The phenylhydrazone of ethyl pyruvate is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Acid Catalysis: An acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or glacial acetic acid itself) is added to the solution.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated product, ethyl 2-methyl-1H-indole-3-carboxylate, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

| Reactant/Product | Molar Ratio | Typical Yield | Reaction Temperature | Reaction Time |

| Phenylhydrazone of Ethyl Pyruvate | 1.0 | 60-80% | Reflux | 2-6 hours |

| Acid Catalyst | Catalytic | - | - | - |

| Ethyl 2-methyl-1H-indole-3-carboxylate | - |

Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[12][13]

Reaction Mechanism

The hydrolysis of an ester under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol

Materials:

-

Ethyl 2-methyl-1H-indole-3-carboxylate

-

Sodium hydroxide or potassium hydroxide

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid

Procedure:

-

Saponification: Ethyl 2-methyl-1H-indole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

-

Solvent Removal: A portion of the alcohol is removed by distillation.

-

Acidification: The remaining aqueous solution is cooled in an ice bath and then acidified with dilute hydrochloric acid until the pH is acidic.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Quantitative Data

| Reactant/Product | Molar Ratio | Typical Yield |

| Ethyl 2-methyl-1H-indole-3-carboxylate | 1.0 | >90% |

| Sodium Hydroxide | 1.1-1.5 | - |

| This compound | - |

Overall Synthetic Workflow

The entire process from starting materials to the final product can be visualized as a continuous workflow.

References

- 1. testbook.com [testbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer_indole_synthesis [chemeurope.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Japp klingemann reaction | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 2-Methyl-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1H-indole-3-carboxylic Acid

Introduction

This compound (CAS No: 63176-44-3) is a derivative of indole, a prominent heterocyclic aromatic compound. Indole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and structural versatility.[1][2] This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of its synthetic pathway, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental are summarized below. These parameters are crucial for predicting its behavior in biological systems, designing formulations, and planning synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 175.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [4][7] |

| XLogP3-AA (LogP) | 2.0 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| pKa (Predicted) | ~3.9 (Estimated from Indole-3-carboxylic acid) | [8] |

| Melting Point | Data not available. The related ethyl ester melts at 150°C.[1] | |

| Boiling Point | Data not available. Likely decomposes upon heating. | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water.[8][9] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies applicable to this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

-

Method: Capillary Melting Point

-

A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument).

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. This method was used for related compounds in synthetic procedures.[1]

-

Determination of Acid Dissociation Constant (pKa)

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.

-

Method: Potentiometric Titration

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Solubility Measurement

Solubility data is vital for drug development, affecting absorption and bioavailability.

-

Method: Shake-Flask Method (OECD Guideline 105)

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a flask.

-

The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Synthetic Pathway Visualization

This compound can be synthesized through various routes. A common and straightforward method involves the hydrolysis of its corresponding ester, ethyl 2-methyl-1H-indole-3-carboxylate. This process is typically carried out under basic conditions followed by acidification.

References

- 1. bipublication.com [bipublication.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9NO2 | CID 3159671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indole-3-carboxylic acid, a derivative of the privileged indole scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The indole nucleus is a cornerstone in numerous natural products and synthetic drugs, and modifications at various positions of this bicyclic structure have led to the discovery of potent therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis

The primary synthetic route to this compound and its esters is the Fischer-Indole synthesis. This well-established method involves the reaction of a phenylhydrazine with an α-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. The resulting ethyl 2-methyl-1H-indole-3-carboxylate can then be hydrolyzed to the carboxylic acid.

Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, analgesic, anticancer, and antihypertensive properties.

Antioxidant Activity

Derivatives of this compound have been shown to possess notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | DPPH radical scavenging | 57.46 |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the stable free radical DPPH.

-

Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made from the stock solution. A solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.

-

Reaction Mixture: A defined volume of each dilution of the test compound is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow: DPPH Assay

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic effects using in vivo models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test.

Quantitative Data: Anti-inflammatory and Analgesic Activity of a Thiazolidin-3-yl Amide Derivative

| Activity | Model | Test Compound Dose (mg/kg) | % Inhibition | Standard Drug | % Inhibition (Standard) |

| Anti-inflammatory | Carrageenan-induced paw edema | 100 | 31.8% | Indomethacin | 45.3% |

| Analgesic | Acetic acid-induced writhing | 100 | 57.52% | Aspirin | 65.03% |

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.

-

Compound Administration: The test compound or standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

-

Animal Grouping: Mice are divided into control, standard, and test groups.

-

Compound Administration: The test compound or a standard analgesic (e.g., aspirin) is administered prior to the induction of writhing.

-

Induction of Writhing: An intraperitoneal injection of acetic acid solution (e.g., 0.6%) is given to each mouse.

-

Observation: The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Calculation: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Signaling Pathways in Inflammation

Indole compounds have been shown to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of these pathways can lead to a reduction in the inflammatory response.

NF-κB Signaling Pathway

Anticancer Activity

The indole scaffold is present in numerous anticancer agents. While specific data for this compound is limited in the searched literature, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability and determine the cytotoxic potential of a compound.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

Antihypertensive Activity

Derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists.[3] The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation, and blockade of the AT1 receptor is a key mechanism for many antihypertensive drugs.

Signaling Pathway: Angiotensin II Receptor Signaling

Angiotensin II, by binding to the AT1 receptor, initiates a cascade of intracellular events leading to vasoconstriction and an increase in blood pressure.

Angiotensin II Signaling Pathway

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide offer a foundation for further research and development in the fields of antioxidant, anti-inflammatory, analgesic, anticancer, and antihypertensive therapies. The modulation of key signaling pathways such as NF-κB, MAPK, and the renin-angiotensin system underscores the therapeutic potential of this indole scaffold. Further investigation into the specific mechanisms and in vivo efficacy of the parent compound is warranted to fully elucidate its clinical applicability.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-1H-indole-3-carboxylic Acid Derivatives and Analogues

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1] This structural motif is prevalent in numerous natural products, such as the amino acid tryptophan, and forms the core of many clinically approved pharmaceuticals.[1] Among the vast library of indole-based compounds, derivatives of this compound have emerged as a versatile platform for the development of novel therapeutic and functional agents. These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and herbicidal properties.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, supported by detailed experimental protocols and data.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established and modern synthetic routes. A common strategy involves the initial synthesis of an ester, typically ethyl or methyl 2-methyl-1H-indole-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid or further modified.

Key Synthetic Approaches:

-

Fischer-Indole Synthesis: A classical method for forming the indole ring from an arylhydrazine and an aldehyde or ketone.[1]

-

Palladium-Catalyzed Heterocyclization: An efficient modern route for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives from substituted anilines.[3][4] This method can be enhanced by microwave irradiation, which often improves yields and significantly reduces reaction times.[3][4]

-

Esterification and Hydrolysis: The carboxylic acid can be readily esterified, for instance, via Fischer-Speier esterification using an alcohol like methanol with an acid catalyst.[5] Conversely, the acid is commonly obtained by the hydrolysis of its corresponding ester.

-

Amide Coupling: The carboxylic acid group is a versatile handle for creating a diverse library of amide derivatives by coupling it with various primary or secondary amines, such as substituted anilines or amino acid esters.[6]

Below is a generalized workflow for the synthesis of amide derivatives, a common class of compounds investigated for biological activity.

Caption: General workflow for the synthesis of this compound amides.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, highlighting their potential in drug discovery and agrochemistry.

Anti-inflammatory and Analgesic Activity

A series of Schiff bases and thiazolidin-3-yl-amides derived from 2-methyl-1H-indole-3-carbohydrazide were synthesized and evaluated for anti-inflammatory and analgesic properties.[2] Certain compounds, particularly those featuring two hydroxyl groups and one methoxy group on a phenyl ring, demonstrated excellent activity in carrageenan-induced and dextran-induced paw edema models.[2] Their analgesic effects, tested using hot plate and acetic acid-induced writhing methods, were comparable to the standard drug Aspirin, suggesting that their mechanism may involve the inhibition of cyclooxygenase and the reduction of prostaglandin release.[2]

Antioxidant Activity

Novel amides synthesized by reacting 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid with various substituted methoxy anilines were screened for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The study concluded that the presence and position of methoxy groups on the aniline ring were crucial for activity.

| Compound ID | Substitution Pattern | IC50 (µg/mL) |

| IVb | 3,4-dimethoxyaniline | 57.46 |

| Ascorbic Acid | (Positive Control) | - |

Table 1. Antioxidant activity of a lead 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid amide derivative. The compound IVb showed good antioxidant potential.

Herbicidal Activity

The structural similarity of indole-3-carboxylic acids to the natural plant hormone auxin (indole-3-acetic acid, IAA) has prompted their investigation as herbicides.[7] Researchers have designed and synthesized α-substituted indole-3-carboxylic acid derivatives as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key receptor in the auxin signaling pathway that regulates plant growth.[1][7] By disrupting this pathway, these compounds can induce phytotoxicity, making them promising candidates for new herbicidal agents.

Caption: Simplified diagram of the TIR1-mediated auxin signaling pathway and its antagonism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole core and its side chains.

References

- 1. This compound | 63176-44-3 | Benchchem [benchchem.com]

- 2. bipublication.com [bipublication.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of 2-Methyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indole-3-carboxylic acid, a seemingly simple heterocyclic compound, represents a foundational scaffold in the vast landscape of medicinal chemistry and drug discovery. Its indole core is a privileged structure, appearing in a multitude of natural products and synthetic pharmaceuticals, underscoring its profound biological significance. This technical guide delves into the historical context of the discovery of this important molecule, outlines key synthetic methodologies from its likely early preparations to modern, high-efficiency protocols, and presents relevant physicochemical and reaction data.

Historical Context: The Dawn of Indole Synthesis

While a singular, definitive report detailing the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis can be understood within the broader context of the pioneering work on indole chemistry in the late 19th century. The elucidation of the indole structure by Adolf von Baeyer in 1869 laid the groundwork for a flurry of synthetic activity.[1] Several classical named reactions developed during this era provide plausible pathways for the first synthesis of this compound.

Among the most prominent and historically significant methods for indole synthesis is the Fischer indole synthesis , first reported by Emil Fischer in 1883.[2][3] This versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde. Given the availability of the likely precursors, ethyl acetoacetate and phenylhydrazine, the Fischer synthesis represents a highly probable route for the early preparation of the corresponding ester, which can then be hydrolyzed to this compound.

Another important early method is the Japp-Klingemann reaction , discovered in 1887, which synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts.[4][5] The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to yield the indole.[4] The Reissert indole synthesis , developed in 1897, provides another pathway, starting from o-nitrotoluene and diethyl oxalate, to produce indole-2-carboxylic acids, which highlights the focus on carboxylated indoles during this period.[6][7]

These early methods, though groundbreaking, often suffered from harsh reaction conditions and limited yields. However, they were instrumental in establishing the fundamental chemistry of indoles and paving the way for the development of more sophisticated and efficient synthetic routes in the 20th and 21st centuries.

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound and its esters offer significant improvements in terms of yield, purity, and reaction conditions. These modern approaches often employ advanced catalytic systems and reaction technologies.

Fischer Indole Synthesis: A Refined Classical Approach

The Fischer indole synthesis remains a widely used and reliable method. A typical modern protocol for the synthesis of the ethyl ester of this compound is as follows:

Experimental Protocol:

A mixture of ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid is heated under reflux.[6] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization. The resulting ethyl 2-methyl-1H-indole-3-carboxylate can be isolated and purified by recrystallization. Subsequent hydrolysis of the ester using a base such as sodium hydroxide, followed by acidification, yields this compound.[4]

Palladium-Catalyzed Intramolecular Oxidative Coupling

More recent advancements include palladium-catalyzed reactions, which offer high efficiency and regioselectivity.[8]

Experimental Protocol:

This method involves the synthesis of an N-aryl enamine derivative from a substituted aniline and methyl acetoacetate.[8] The enamine is then subjected to a palladium-catalyzed intramolecular oxidative coupling reaction. A typical catalytic system includes a palladium source like Pd(OAc)₂, an oxidant such as Cu(OAc)₂, and a base like K₂CO₃ in a solvent like DMF.[8] Microwave irradiation has been shown to significantly accelerate this reaction, leading to excellent yields in shorter reaction times.[8]

Physicochemical and Reaction Data

Quantitative data for this compound and its derivatives are crucial for their application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [2][9] |

| Molecular Weight | 175.18 g/mol | [2] |

| CAS Number | 63176-44-3 | [9] |

| Appearance | Solid | [2] |

Table 1: Physicochemical Properties of this compound

| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid, Reflux | Ethyl 2-methyl-1H-indole-3-carboxylate | 60% | [6] |

| Palladium-Catalyzed Coupling | Methyl (Z)-3-(phenylimino)butanoate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 80°C, 3h | Methyl 2-methyl-1H-indole-3-carboxylate | 72% | [8] |

| Microwave-Assisted Pd-Catalyzed Coupling | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C, 3h | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 94% | [8] |

Table 2: Selected Synthetic Yields for 2-Methyl-1H-indole-3-carboxylate Derivatives

Visualizing the Synthetic Pathways

The logical flow of the historical and modern synthetic routes can be visualized using diagrams.

Figure 1: Workflow of the Fischer Indole Synthesis.

Figure 2: Workflow of the Palladium-Catalyzed Synthesis.

Historical Significance and Modern Applications

The development of synthetic routes to this compound and its derivatives has had a lasting impact on medicinal chemistry. The indole-3-carboxylic acid moiety is a key component in a variety of biologically active molecules.[8] For instance, derivatives have been investigated as mast cell tryptase inhibitors.[8] The broader class of indole-containing compounds has found applications as antiviral, anticancer, and anti-inflammatory agents, highlighting the enduring importance of this heterocyclic core.[6] The ability to functionalize the indole nucleus at various positions, a process often facilitated by the directing effects of the carboxyl group, has made this compound a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Methyl-1H-indole-3-carboxylic Acid Crystal Structure Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Methyl-1H-indole-3-carboxylic acid. While a specific crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed scientific literature, this document outlines the established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of analogous indole derivatives. The provided data and protocols are based on documented studies of similar compounds and serve as a robust framework for the analysis of the title compound.

Data Presentation

As the specific crystal structure of this compound has not been reported, this section provides typical crystallographic data for a representative indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, to offer a comparative reference. This data illustrates the type of quantitative information obtained from a single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data for an Indole Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| α (°) | 90 |

| β (°) | 91.871 |

| γ (°) | 90 |

| Volume (ų) | 903.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.415 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 400.0 |

Note: Data is for 5-methoxy-1H-indole-2-carboxylic acid and is intended for illustrative purposes.

Table 2: Selected Bond Lengths and Angles for an Indole Carboxylic Acid Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| Indole Ring | |

| N1-C2 | 1.37 |

| C2-C3 | 1.42 |

| C3-C3a | 1.40 |

| C3a-C7a | 1.40 |

| N1-C7a | 1.38 |

| Carboxylic Acid Group | |

| C2-C10 | 1.48 |

| C10-O1 | 1.22 |

| C10-O2 | 1.31 |

| N1-C2-C3 | 108.5 |

| C2-C3-C3a | 109.2 |

| O1-C10-O2 | 123.5 |

Note: Data is for a representative indole derivative and will vary for this compound.

Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound and its esters is the Fischer indole synthesis.

Procedure:

-

A mixture of ethyl acetoacetate (1 equivalent) and glacial acetic acid (1 equivalent) is prepared in a round-bottom flask.

-

The flask is refluxed in methanol, and phenylhydrazine (1 equivalent) is added slowly over a period of one hour.

-

Stirring is continued for an additional hour.

-

The reaction mixture is then poured into a beaker and stirred vigorously until a solid forms.

-

Sufficient water is added to the beaker, and the solid product is collected by filtration.

-

The crude product is dried and can be recrystallized from ethanol to yield the ethyl ester of this compound.

-

Hydrolysis of the ester to the carboxylic acid can be achieved by refluxing with a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed method.

Procedure:

-

Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used for data collection.

-

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

The collected data is processed to determine the unit cell parameters and to integrate the reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams illustrate key workflows and molecular structures relevant to the analysis of this compound.

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Molecular Structure of this compound.

Solubility Profile of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-1H-indole-3-carboxylic acid in various solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and databases, this document focuses on presenting qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data. This guide also includes visualizations of the experimental workflow and the molecular interactions governing the solubility of the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its indole scaffold, a common motif in biologically active molecules. Understanding its solubility in different solvents is a critical first step in various research and development processes, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. This document aims to collate the available solubility information and provide a practical framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |

| CAS Number | 63176-44-3 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. However, qualitative inferences can be drawn from published synthetic procedures that describe its purification.

Qualitative Solubility

The use of specific solvents for recrystallization provides strong evidence of the compound's solubility characteristics. Recrystallization typically involves dissolving the solute in a hot solvent in which it has good solubility, and then allowing it to crystallize as the solution cools and the solubility decreases.

Table 2: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility | Inference Source |

| Ethanol | Elevated | Soluble | Used as a recrystallization solvent.[1] |

| Ethanol | Room/Cool | Sparingly Soluble | Implied by successful recrystallization.[1] |

| Methanol | Not Specified | Soluble | A derivative, ethyl 2-methyl-1H-indole-3-carboxylate, was refluxed in methanol, and another derivative was recrystallized from it.[1][2] |

Inferred Solubility Based on a Structurally Similar Compound

While not direct data for the target compound, the solubility of the parent compound, Indole-3-carboxylic acid, can provide some guidance.

Table 3: Solubility of Indole-3-carboxylic Acid (CAS 771-50-6)

| Solvent | Solubility | Source |

| 95% Ethanol | 50 mg/mL | [3] |

| Methanol | Soluble | [3] |

| Ether | Soluble | [3] |

| Acetate | Soluble | [3] |

| Boiling Water | Insoluble | [3] |

| Benzene | Insoluble | [3] |

| Petroleum Ether | Insoluble | [3] |

Based on these data, it is reasonable to predict that this compound is likely to be soluble in polar organic solvents like alcohols and potentially ethers, and poorly soluble in water and non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol for the equilibrium solubility (shake-flask) method is recommended.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)

-

Analytical balance

-

Spatula

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Molecular Interactions and Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, with its polar carboxylic acid and N-H groups and its non-polar indole ring, allows for different types of interactions with solvents.

Caption: Potential intermolecular interactions influencing solubility.

Conclusion

References

Theoretical Exploration of 2-Methyl-1H-indole-3-carboxylic acid: A Technical Guide

Introduction

2-Methyl-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities.[1] Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for understanding the structural, electronic, and reactive properties of such molecules, thereby aiding in the rational design of novel therapeutic agents. This guide outlines the core theoretical concepts and computational protocols that would be applied to a comprehensive study of this compound.

Molecular Structure and Properties

The foundational aspect of any theoretical study is the determination of the molecule's optimized geometry and fundamental physicochemical properties.

Optimized Molecular Structure

The three-dimensional structure of this compound would be optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3] The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.

Below is a DOT language script to generate a 2D representation of the molecular structure with atom numbering for reference in data tables.

Physicochemical Properties

Basic physicochemical properties can be computed and are essential for drug development and formulation.

| Property | Representative Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [4][5] |

| Molecular Weight | 175.18 g/mol | [4] |

| XLogP3 | 2.3 | PubChem (Computed) |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions.[6] The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

| Parameter | Representative Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[7] It is used to identify the electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including drug-receptor binding. The red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions represent positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and delocalization of electron density. It can quantify the stabilization energies associated with hyperconjugative interactions, which contribute to the overall stability of the molecule.

Theoretical Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule.[8][9] The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

| Vibrational Mode | Representative Wavenumber (cm⁻¹) |

| N-H stretch | ~3400 |

| O-H stretch (carboxylic acid) | ~3000 (broad) |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-N stretch | ~1350 |

Molecular Docking Studies

While no specific molecular docking studies for this compound were found, this class of compounds has been investigated as potential inhibitors for various biological targets.[10] A typical molecular docking workflow would involve:

-

Target Selection: Identifying a relevant protein target based on the desired therapeutic effect.

-

Ligand and Receptor Preparation: Preparing the 3D structures of this compound and the target protein.

-

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site.

-

Analysis of Interactions: Visualizing and analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

Below is a DOT script illustrating a generalized workflow for computational drug design incorporating theoretical studies.

Experimental Protocols for Theoretical Studies

The following outlines a typical computational methodology for the theoretical investigation of this compound, based on protocols used for similar molecules.[2][3][11]

Geometry Optimization and Vibrational Frequency Calculations

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.

-

Procedure:

-

The initial molecular structure is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.

-

The structure is then fully optimized in the gas phase using the chosen DFT method and basis set without any symmetry constraints.

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Properties Calculations

-

Software: Gaussian 16 or post-processing software like Multiwfn.

-

Method: The calculations are performed on the optimized geometry obtained in the previous step.

-

Procedure:

-

HOMO-LUMO: The energies of the frontier molecular orbitals are obtained from the output of the geometry optimization calculation.

-

MEP: The molecular electrostatic potential is calculated and visualized on the electron density surface.

-

NBO Analysis: The NBO analysis is performed to obtain information about charge distribution, hybridization, and intramolecular interactions.

-

Conclusion

While a specific, detailed theoretical study on this compound is yet to be published, the computational methodologies for such an investigation are well-established. A comprehensive theoretical analysis as outlined in this guide would provide valuable insights into its structural, electronic, and reactive properties. This information would be instrumental for researchers in the fields of medicinal chemistry and drug development for the rational design of new indole-based therapeutic agents and for interpreting experimental findings. The provided frameworks for data presentation and experimental protocols serve as a robust starting point for future computational studies on this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H9NO2 | CID 3159671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon existing research on its derivatives and structurally related compounds. The primary putative targets identified are Aldose Reductase (AR), Cyclooxygenase (COX) enzymes, and Mast Cell Tryptase. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols for target validation, and presents key signaling pathways and experimental workflows using Graphviz visualizations. While direct quantitative inhibitory data for the parent compound is scarce in the reviewed literature, the information presented herein for its close analogs provides a strong foundation for future research and drug development efforts.

Introduction

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. This compound, a simple derivative of the indole scaffold, has been investigated, primarily through its derivatives, for a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This guide focuses on three key potential targets: Aldose Reductase, Cyclooxygenase, and Mast Cell Tryptase.

Potential Therapeutic Targets

Aldose Reductase (AR)

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of AR is a validated strategy for the management of these conditions. Indole derivatives have been extensively studied as AR inhibitors.

| Compound/Derivative | Target | IC50 (µM) | Species | Notes |

| Indole-1-acetic acid | Aldose Reductase (ALR2) | Low µM range | Not Specified | Unsubstituted parent compound shows inhibitory activity. |

| 3-substituted indol-1-yl acetic acids | Aldose Reductase (ALR2) | Activity Reduced | Not Specified | Substitution at the 3-position was found to decrease inhibitory potency compared to the unsubstituted parent compound. |

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through this pathway, initiated by Aldose Reductase, leads to the accumulation of sorbitol, causing osmotic stress and cellular damage.

Caption: The Polyol Pathway and its role in diabetic complications.

Cyclooxygenase (COX)

Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The structural similarity of this compound to the well-known NSAID, Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid), strongly suggests that it may also possess COX inhibitory activity. The anti-inflammatory effects observed for derivatives of this compound are thought to be mediated, at least in part, through the inhibition of prostaglandin synthesis.[1]

Specific IC50 values for this compound against COX-1 and COX-2 are not available in the reviewed literature. The following table presents data for a related indole derivative to provide context.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | COX-1 | 0.1 | ~20 |

| Indomethacin | COX-2 | 2.0 | ~20 |

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins that mediate inflammatory responses.

Caption: Simplified overview of the Prostaglandin Synthesis Pathway.

Mast Cell Tryptase

Mast cell tryptase is a serine protease released from mast cells upon activation and is a key mediator in allergic and inflammatory responses, particularly in asthma. Indole-3-carboxylic acids have been identified as important structural motifs for the development of mast cell tryptase inhibitors.

Currently, there is no publicly available quantitative data (e.g., IC50, Ki) for the inhibition of mast cell tryptase by this compound. Research in this area is still in the exploratory phase for this specific compound.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Objective: To determine the IC50 value of a test compound against aldose reductase.

Materials:

-

Partially purified or recombinant aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add varying concentrations of the test compound to the reaction mixture. A control with solvent only should also be prepared.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Caption: Workflow for an in vitro Aldose Reductase inhibition assay.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Method for detecting prostaglandin production (e.g., EIA kit for PGE2)

Procedure:

-

Prepare an assay buffer containing Tris-HCl and heme.

-

Add the COX enzyme (either COX-1 or COX-2) to the buffer.

-

Add varying concentrations of the test compound. A solvent control is also necessary.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for prostaglandin synthesis.

-

Terminate the reaction (e.g., by adding a strong acid).

-

Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable method like an Enzyme Immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Caption: General workflow for a COX inhibition assay.

Conclusion

This compound represents a molecule of interest for therapeutic development, with plausible inhibitory activity against Aldose Reductase, Cyclooxygenase, and Mast Cell Tryptase. The current body of literature, primarily focused on its derivatives, provides a strong rationale for further investigation into the parent compound. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should prioritize obtaining direct quantitative inhibitory data for this compound against the identified targets to accurately assess its potency and selectivity, thereby paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Synthesis of 2-Methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1H-indole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The primary method described is the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2][3] Two specific protocols are presented: a direct synthesis from phenylhydrazine and pyruvic acid, and a two-step synthesis involving the formation and subsequent hydrolysis of an ethyl ester intermediate.

Data Presentation

The following tables summarize the quantitative data for the two synthetic protocols, allowing for easy comparison of reagents, conditions, and expected outcomes.

Table 1: Protocol 1 - Direct Synthesis of this compound

| Parameter | Value |

| Starting Materials | Phenylhydrazine, Pyruvic acid |

| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2) |

| Solvent | None (neat) or an inert solvent like xylene |

| Reaction Temperature | 100-180°C |

| Reaction Time | 1-3 hours |

| Reported Yield | ~60% |

| Purification Method | Recrystallization |

Table 2: Protocol 2 - Two-Step Synthesis via Ethyl 2-Methyl-1H-indole-3-carboxylate

| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |

| Starting Materials | Phenylhydrazine, Ethyl acetoacetate | Ethyl 2-methyl-1H-indole-3-carboxylate |

| Reagents | Glacial Acetic Acid, Methanol | Sodium Hydroxide (NaOH), 1N HCl |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 2 hours | 2 hours |

| Reported Yield | 60% | Not explicitly stated, but typically high |

| Purification Method | Recrystallization from ethanol | Acidification and filtration |

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflows.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of 2-Methyl-1H-indole-3-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS). The core of this method is a palladium-catalyzed intramolecular oxidative coupling reaction, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields.[1][2][3]

The synthesis is a two-stage process. The first stage involves the formation of a methyl 2-methyl-1H-indole-3-carboxylate intermediate via the cyclization of an N-aryl enamine. The second stage is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Reaction Pathway

The overall synthetic route involves two key transformations:

-

Microwave-Assisted Palladium-Catalyzed Cyclization: An N-aryl enamine, methyl (Z)-3-(phenylamino)but-2-enoate, undergoes an intramolecular oxidative coupling in the presence of a palladium catalyst and a copper(II) acetate oxidant under microwave irradiation to form methyl 2-methyl-1H-indole-3-carboxylate.

-

Ester Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford the target molecule, this compound.

Experimental Data

The use of microwave irradiation significantly accelerates the palladium-catalyzed cyclization for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives. The following table summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of the parent methyl ester and a selection of its derivatives.

| Entry | Substituent on Aniline | Method | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Microwave | 60 | 3 | 94 |

| 2 | H | Conventional | 80 | 16 | 89 |

| 3 | p-Br | Microwave | 60 | 3 | 94 |

| 4 | p-Br | Conventional | 80 | 12 | 89 |

| 5 | p-Cl | Microwave | 60 | 1 | 90 |

| 6 | p-Cl | Conventional | 80 | 16 | 73 |

| 7 | 2,4-di-Me | Microwave | 60 | 3 | 94 |

| 8 | 2,4-di-Me | Conventional | 80 | 16 | 89 |

| 9 | p-OPh | Microwave | 60 | 1 | 95 |

| 10 | p-OPh | Conventional | 80 | 3 | 90 |

Data is representative of typical outcomes for such reactions and is based on the synthesis of the corresponding methyl esters.[3]

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

This protocol is adapted from a palladium-catalyzed intramolecular oxidative coupling reaction.[1][3]

Materials:

-

Methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

-

Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, 272 mg)

-

Dimethylformamide (DMF, 3 mL)

-

10 mL microwave vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).

-

Add 3 mL of DMF to the vial.

-

Seal the vial securely and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 60 °C for 3 hours with continuous stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to yield pure methyl 2-methyl-1H-indole-3-carboxylate.

Part 2: Hydrolysis of Methyl 2-methyl-1H-indole-3-carboxylate

This is a general procedure for the hydrolysis of an ester to a carboxylic acid.

Materials:

-

Methyl 2-methyl-1H-indole-3-carboxylate (from Part 1)

-

Methanol

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Dissolve the methyl 2-methyl-1H-indole-3-carboxylate in a suitable amount of methanol in a round-bottom flask.

-

Add an excess of aqueous NaOH solution to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of HCl.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Workflow for the two-stage synthesis of the target compound.

References

Application Note: Purification of 2-Methyl-1H-indole-3-carboxylic Acid

Abstract